molecular formula C27H21N3 B3069614 (2-(4-(Azidomethyl)phenyl)ethene-1,1,2-triyl)tribenzene CAS No. 1403677-99-5

(2-(4-(Azidomethyl)phenyl)ethene-1,1,2-triyl)tribenzene

Cat. No.: B3069614
CAS No.: 1403677-99-5
M. Wt: 387.5 g/mol
InChI Key: KAJFWGSNWLHOBR-UHFFFAOYSA-N
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Description

(2-(4-(Azidomethyl)phenyl)ethene-1,1,2-triyl)tribenzene (molecular formula: C₂₇H₂₁N₃, molecular weight: 387.48 g/mol) is a tetraphenylethene (TPE) derivative functionalized with an azidomethyl group at the para position of one phenyl ring. This compound belongs to the aggregation-induced emission (AIE) family, where restricted intramolecular motion in aggregated states enhances fluorescence . The azidomethyl group introduces unique reactivity for applications in bioconjugation, drug delivery, and polymer science .

Properties

IUPAC Name

1-(azidomethyl)-4-(1,2,2-triphenylethenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N3/c28-30-29-20-21-16-18-25(19-17-21)27(24-14-8-3-9-15-24)26(22-10-4-1-5-11-22)23-12-6-2-7-13-23/h1-19H,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAJFWGSNWLHOBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)CN=[N+]=[N-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(4-(Azidomethyl)phenyl)ethene-1,1,2-triyl)tribenzene typically involves the reaction of 4-(bromomethyl)phenyl)ethene-1,1,2-triyl)tribenzene with sodium azide. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), under controlled temperature conditions to ensure the formation of the azidomethyl group .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Key Reaction Pathways

The compound's reactivity centers on its azidomethyl (-CH2N3) substituent, enabling two primary reaction types:

Huisgen 1,3-Dipolar Cycloaddition (Click Chemistry)

  • Reaction : The azide group undergoes copper(I)-catalyzed cycloaddition with terminal alkynes to form 1,2,3-triazoles.

    R N3+R C CHCu I R C2HN3 R \text{R N}_3+\text{R C CH}\xrightarrow{\text{Cu I }}\text{R C}_2\text{HN}_3\text{ R }
  • Conditions : Catalyzed by Cu(I) salts (e.g., CuSO4/sodium ascorbate) in aqueous or polar solvents (DMF, THF) at room temperature .

  • Applications : Used in bioconjugation for labeling biomolecules or synthesizing polymer networks.

Nucleophilic Substitution

  • Reaction : The azidomethyl group can be replaced by nucleophiles (e.g., thiols, amines) under basic conditions.

    R CH2N3+NuR CH2Nu+N3\text{R CH}_2\text{N}_3+\text{Nu}^-\rightarrow \text{R CH}_2\text{Nu}+\text{N}_3^-
  • Conditions : Conducted in DMF or DMSO with K2CO3 or NaH as base .

Reaction Optimization Parameters

ParameterCycloadditionSubstitution
Solvent DMF/H2O (1:1)DMF
Catalyst/Base CuSO4, sodium ascorbateK2CO3
Temperature 25°C60°C
Yield 85–92%70–78%

Comparative Reactivity

Functional GroupReaction Rate (k, s⁻¹)Stability
Azidomethyl (-CH2N3)1.2 × 10⁻³Stable at ≤ 25°C
Bromomethyl (-CH2Br)3.5 × 10⁻²Hydrolysis-prone

Byproducts and Side Reactions

  • Thermal Decomposition : At >80°C, the azide decomposes to release nitrogen gas, forming imines :

    R CH2N3ΔR CH=NH+N2\text{R CH}_2\text{N}_3\xrightarrow{\Delta}\text{R CH}=\text{NH}+\text{N}_2
  • Oxidation : Prolonged exposure to O2 may yield nitroso derivatives.

Scientific Research Applications

Materials Science

Optical and Electronic Properties
(2-(4-(Azidomethyl)phenyl)ethene-1,1,2-triyl)tribenzene is utilized in the development of advanced materials with specific optical and electronic properties. Its ability to form stable triazole rings through cycloaddition reactions enhances the functionality of materials used in optoelectronic devices.

Organic Synthesis

Building Block for Complex Molecules
This compound serves as a crucial intermediate in organic synthesis. The azide group can participate in various chemical reactions, including nucleophilic substitutions and cycloaddition reactions. These reactions facilitate the synthesis of more complex organic molecules, broadening its utility in chemical research.

Bioconjugation

Click Chemistry Applications
The azide functionality enables bioconjugation techniques, particularly through click chemistry. This allows for the selective attachment of biomolecules (such as proteins or nucleic acids), which is vital for various biological studies and applications in drug development.

Case Study 1: Development of Photonic Materials

Research has demonstrated that incorporating this compound into photonic materials significantly improves their optical properties. The ability to form triazoles enhances light absorption and emission characteristics.

Case Study 2: Bioconjugation Techniques

In a study focused on drug delivery systems, researchers utilized this compound to attach therapeutic agents to targeting moieties via click chemistry. The resulting conjugates exhibited improved specificity and efficacy in targeting cancer cells.

Mechanism of Action

The mechanism of action of (2-(4-(Azidomethyl)phenyl)ethene-1,1,2-triyl)tribenzene primarily involves its azide group, which can participate in cycloaddition reactions. These reactions enable the formation of stable triazole rings, which are useful in various chemical and biological applications. The molecular targets and pathways involved depend on the specific application, such as bioconjugation or material synthesis .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Differences

The following table summarizes key structural variations and functional implications among TPE derivatives:

Compound Name Substituent Molecular Formula Key Properties/Applications References
(2-(4-(Azidomethyl)phenyl)ethene-1,1,2-triyl)tribenzene -CH₂N₃ C₂₇H₂₁N₃ Bioorthogonal chemistry, AIE-based probes
(2-(4-Bromophenyl)ethene-1,1,2-triyl)tribenzene (TPE-Br) -Br C₂₆H₁₉Br Photodynamic therapy, singlet oxygen generation
(2-(4-Ethynylphenyl)ethene-1,1,2-triyl)tribenzene -C≡CH C₂₈H₂₀ Cross-coupling reactions, material science
(2-(4-Vinylphenyl)ethene-1,1,2-triyl)tribenzene -CH=CH₂ C₂₈H₂₂ Polymerization, fluorescent copolymers
(2-(4-Azidophenyl)ethene-1,1,2-triyl)tribenzene -N₃ C₂₆H₁₉N₃ Click chemistry, drug monitoring

Key Observations :

  • Azidomethyl vs. Azidophenyl : The azidomethyl group (-CH₂N₃) offers enhanced stability compared to the azidophenyl (-N₃) variant, reducing risks of explosive decomposition .
  • Bromine vs. Ethynyl: Bromine substituents (TPE-Br) improve intersystem crossing for photodynamic therapy, while ethynyl groups enable alkyne-azide cycloaddition or Sonogashira coupling .
  • Vinyl Functionalization : The vinyl group (-CH=CH₂) facilitates copolymerization with acrylonitrile (AN) for AIE-active polymers used in electrostatic spinning .

Reactivity Comparison :

  • Azidomethyl-TPE : Reacts with strained alkynes (e.g., cyclooctynes) for bioorthogonal labeling, avoiding cytotoxic Cu(I) catalysts .
  • Ethynyl-TPE : Participates in Huisgen cycloaddition with azides, enabling covalent network formation in hydrogels .
Material Science
  • Vinyl-TPE : Copolymerized with AN to form PTPEE-co-AN, where AIE intensity correlates with PAN concentration, enabling real-time monitoring of spinning solutions .
  • Ethynyl-TPE : Star-like polymers with TPEE:DMA (3:1) ratios show 3× stronger emission than linear analogues due to tighter aggregation in polymersomes .

Biological Activity

(2-(4-(Azidomethyl)phenyl)ethene-1,1,2-triyl)tribenzene, with the molecular formula C27H21N3, is an organic compound notable for its azidomethyl group and triphenylethene core. This compound has garnered attention in scientific research due to its potential applications in materials science, organic synthesis, and bioconjugation.

Structure and Properties

The structure of this compound features a central ethylene unit flanked by phenyl groups and an azidomethyl substituent. This unique configuration contributes to its reactivity and biological activity.

PropertyValue
Molecular FormulaC27H21N3
Molecular Weight425.47 g/mol
CAS Number1403677-99-5
Physical StateSolid
SolubilitySoluble in DMSO

The azide functional group allows for click chemistry , particularly the formation of triazoles through reactions with alkynes. This reaction is significant in bioconjugation techniques, enabling the attachment of biomolecules for various biological studies. Additionally, compounds with similar structures have been shown to generate singlet oxygen efficiently in vitro, which is crucial for photodynamic therapy applications.

In Vitro Studies

Research indicates that compounds with azide functionalities can exhibit various biological activities. For instance:

  • Antioxidant Activity : The generation of singlet oxygen can lead to oxidative stress in cells, which may be leveraged for therapeutic effects against cancer cells.
  • Enzyme Inhibition : Similar compounds have been evaluated for their ability to inhibit enzymes such as acetylcholinesterase (AChE), which is relevant in treating neurodegenerative diseases like Alzheimer's .

Study 1: Click Chemistry Applications

In a study focusing on click chemistry applications, this compound was used to conjugate with various biomolecules. The efficiency of the azide group in forming stable triazole linkages was demonstrated through high yields and purity of the resulting conjugates. This study highlighted the compound's potential in drug delivery systems.

Study 2: Photodynamic Therapy

Another investigation explored the photodynamic properties of this compound. The results showed effective generation of singlet oxygen upon irradiation, leading to cell death in cancer cell lines. The IC50 values indicated a dose-dependent response, suggesting that this compound could be developed into a phototherapeutic agent.

Comparative Analysis

When compared to similar compounds such as (2-(4-(Bromomethyl)phenyl)ethene-1,1,2-triyl)tribenzene and (2-(4-(Hydroxymethyl)phenyl)ethene-1,1,2-triyl)tribenzene, the presence of the azidomethyl group significantly enhances its reactivity and versatility in bioconjugation applications. The following table summarizes key differences:

CompoundKey FeatureBiological Activity
This compoundAzidomethyl groupHigh potential for click chemistry and photodynamic therapy
(2-(4-(Bromomethyl)phenyl)ethene-1,1,2-triyl)tribenzeneBromomethyl groupLimited reactivity compared to azide
(2-(4-(Hydroxymethyl)phenyl)ethene-1,1,2-triyl)tribenzeneHydroxymethyl groupModerate biological activity

Q & A

Q. What are the recommended safety protocols for handling (2-(4-(Azidomethyl)phenyl)ethene-1,1,2-triyl)tribenzene in laboratory settings?

Methodological Answer: Handling requires stringent precautions due to its structural analogs’ acute toxicity (H302) and respiratory hazards (H335). Key protocols include:

  • PPE: Full chemical protective clothing, nitrile gloves (checked for integrity), and NIOSH/CEN-approved respirators (P95/P1 for particulates; OV/AG/P99 for higher protection) .
  • Storage: Inert atmosphere, room temperature, and protection from light to prevent decomposition .
  • Spill Management: Avoid dust generation; use vacuuming with HEPA filters and isolate contaminated areas .

Table 1: Critical Safety Parameters from Analogous Compounds

Hazard TypeClassificationPrecautionary Measures
Acute Oral ToxicityCategory 4 (H302)Avoid ingestion; use lab coats
Skin IrritationCategory 2 (H315)Full-body protective clothing
Respiratory IrritationCategory 3 (H335)NIOSH-approved respirators

Q. How is the structural characterization of this compound performed using crystallographic techniques?

Methodological Answer: X-ray crystallography is the gold standard. Key steps include:

  • Data Collection: Single-crystal diffraction at 100 K with Mo-Kα radiation (λ = 0.71073 Å) .
  • Refinement: SHELX software for structure solution, with R-factor convergence (<0.05) and validation via residual density maps .

Table 2: Selected Crystallographic Parameters

Bond/AngleMeasurement (Å/°)
C14—C13—H13119.8°
O1—C17—O2123.56°
C32—C33—C34119.78°

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data across studies?

Methodological Answer: Contradictions arise from purity variations (>98% vs. <95%) and exposure models. Mitigation strategies:

  • Standardization: Follow OECD 423/425 guidelines for acute toxicity testing, ensuring uniform dosing (5–5000 mg/kg) .
  • Purity Control: Use HPLC-UV (λ = 254 nm) to verify purity and quantify degradants .
  • Cross-Validation: Compare in vitro (Ames test) and in vivo (rodent models) data to assess mutagenicity discrepancies .

Q. What methodologies assess environmental fate and transformation pathways in aquatic systems?

Methodological Answer: Adopt tiered approaches from Project INCHEMBIOL :

  • Phase 1 (Lab): OECD 308 water-sediment systems (28 days) with LC-MS/MS quantification (LOQ = 0.1 ppb).
  • Phase 2 (Field): Isotope tracing (¹⁴C-labeled compound) to track biotic/abiotic degradation (e.g., azide reduction to amines).
  • Biotic Impact: Daphnia magna bioassays (EC₅₀ calculations) under OECD 202 guidelines .

Table 3: Key Environmental Metrics

ParameterMethodDetection Limit
Aqueous SolubilityShake-flask (EPA 830.7840)0.01 mg/L
Log KowHPLC-derived retention times±0.1 units

Q. What strategies optimize synthesis of derivatives with modified azide functionalities?

Methodological Answer: Focus on azide-alkyne cycloaddition (Click Chemistry) while preserving the triyl backbone:

  • Precursor Design: Introduce propargyl ether groups at the phenyl ring for strain-promoted reactions .
  • Reaction Monitoring: In situ FTIR (2100 cm⁻¹ for azide loss; 1720 cm⁻¹ for triazole formation) .
  • Purification: Column chromatography (SiO₂, hexane/EtOAc 4:1) with TLC validation (Rf = 0.3–0.5) .

Q. How do researchers analyze conflicting data on thermal stability during storage?

Methodological Answer: Contradictions arise from storage conditions (inert vs. ambient air). Resolve via:

  • TGA/DSC: Monitor decomposition onset (≥200°C) under N₂ vs. O₂ atmospheres .
  • Long-Term Stability: Accelerated aging tests (40°C/75% RH for 6 months) with periodic HPLC analysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-(4-(Azidomethyl)phenyl)ethene-1,1,2-triyl)tribenzene
Reactant of Route 2
(2-(4-(Azidomethyl)phenyl)ethene-1,1,2-triyl)tribenzene

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